
3-Ethylaminoacrylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylaminoacrylic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This compound, specifically, is an ester derivative of acrylic acid, which is known for its applications in various fields due to its reactive double bond and ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylaminoacrylic acid ethyl ester can be synthesized through the esterification of 3-ethylaminoacrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the reaction to completion and remove water formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to facilitate the esterification process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
3-Ethylaminoacrylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 3-ethylaminoacrylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 3-Ethylaminoacrylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
3-Ethylaminoacrylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethylaminoacrylic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-ethylaminoacrylic acid, which can then interact with biological molecules. The double bond in the acrylic acid moiety allows for further chemical modifications, making it a versatile compound in various pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: Similar ester structure but lacks the ethylamino group.
Methyl methacrylate: Contains a methacrylate group instead of an acrylate group.
Ethyl acetate: Simple ester without the acrylic acid moiety.
Uniqueness
3-Ethylaminoacrylic acid ethyl ester is unique due to the presence of both the ethylamino and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
ethyl (E)-3-(ethylamino)prop-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-8-6-5-7(9)10-4-2/h5-6,8H,3-4H2,1-2H3/b6-5+ |
InChI Key |
CWXQXBOCQOBFBI-AATRIKPKSA-N |
Isomeric SMILES |
CCN/C=C/C(=O)OCC |
Canonical SMILES |
CCNC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


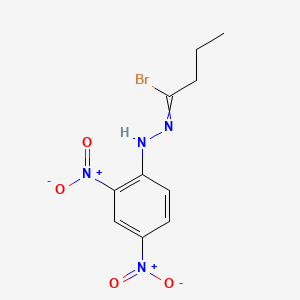
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)
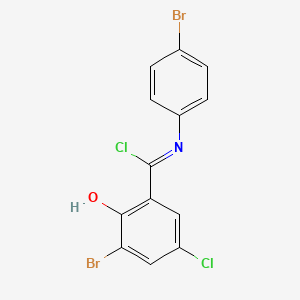
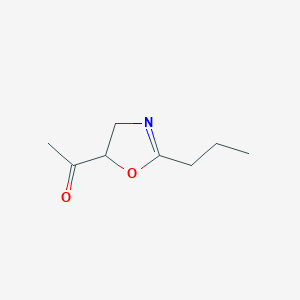
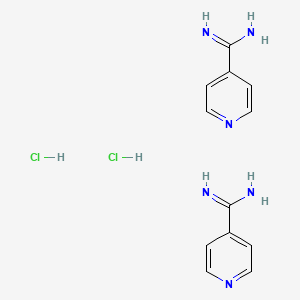
![6-Methyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B13803105.png)

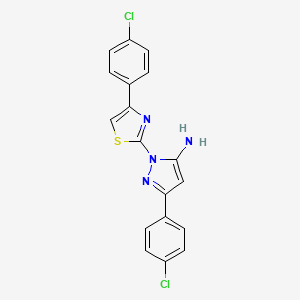
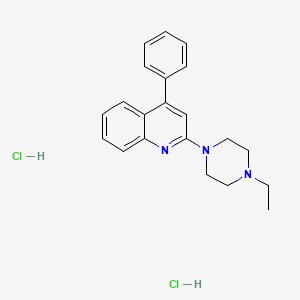
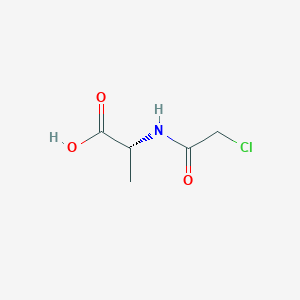
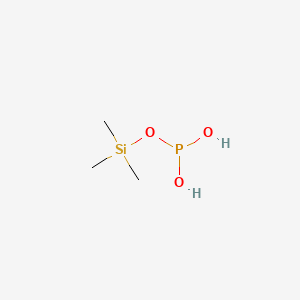
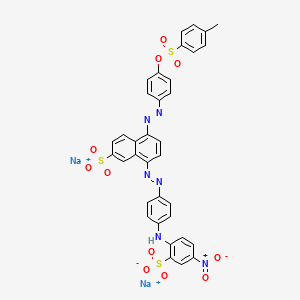
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
